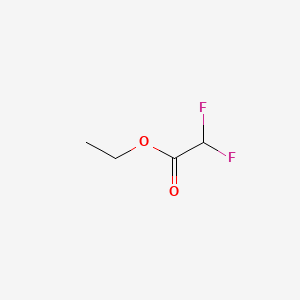

Ethyl difluoroacetate

Overview

Description

Ethyl difluoroacetate (CAS 454-31-9) is an organofluorine compound with the molecular formula C₄H₆F₂O₂. It is a colorless liquid with a sweet odor, boiling at 97 °C, and is insoluble in water . Its primary applications include serving as a key intermediate in organic synthesis for agrochemicals, pharmaceuticals, and polymer microspheres, where its fluorinated structure enhances reactivity and stability . Industrial synthesis routes involve hydrogenation of halogenated precursors (e.g., halogenated this compound) using palladium-carbon catalysts, achieving yields ≥95% and purity ≥99.5% . The catalyst retains efficiency even after 10 reuse cycles, making the process cost-effective .

Preparation Methods

Preparation via Reaction of 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE) with Oxides in Presence of Sulfuric Acid

One industrially viable and high-yield method involves reacting 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with oxides of elements from groups 13 or 15 under acidic conditions, followed by ethanol addition to produce ethyl difluoroacetate. This process is notable for high purity product, reduced reaction times, and useful by-products.

Process Description

- Reagents : ETFEE, boron trioxide (B2O3) or phosphorus pentoxide (P2O5), sulfuric acid (98%-100% purity), ethanol.

- Reaction conditions : The mixture is stirred in an autoclave with temperature slowly raised to about 50-55°C.

- Mechanism : ETFEE reacts with the oxide and sulfuric acid, producing this compound and gaseous by-products such as boron trifluoride (BF3) or phosphorus pentafluoride (PF5).

- By-product handling : BF3 is absorbed in organic solvents (diethyl ether, tetrahydrofuran, hexane, heptane, acetic acid) forming complexes; PF5 is absorbed in water scrubbers and converted to high-purity phosphoric acid, a commercially valuable by-product.

- Yields and purity : Crude product purity around 96.7%, with overall yields up to 91%. Post-distillation purity can exceed 99.5%.

Advantages

- High yield and purity (up to 99.5% purity).

- Reduced reaction time compared to older methods.

- Generation of non-toxic, commercially useful by-products.

- Flexibility in alcohol choice (C1-C4 alcohols possible, ethanol preferred).

Example Data Summary

| Parameter | Boron Trioxide Route | Phosphorus Pentoxide Route |

|---|---|---|

| Oxide used | Boron trioxide (B2O3) | Phosphorus pentoxide (P2O5) |

| Sulfuric acid purity | 98%-100% (mixture with oleum) | Same |

| Reaction temperature | 50-55°C | 50-55°C |

| Reaction time | ~17 hours | ~17 hours |

| Crude product purity (GC) | 96.78% | 96.76% |

| Crude product yield | ~91% | ~88.8% |

| Post-distillation purity | >99.5% | >99.5% |

| Post-distillation yield | 84.5% | 82% |

| By-products | BF3 (absorbed in organic solvent) | PF5 (absorbed in water, converted to phosphoric acid) |

This method is patented and represents a scalable, industrially favorable route with environmental and economic benefits due to by-product valorization.

Catalytic Hydrogenation of Halogenated Precursors

Another class of preparation methods involves catalytic hydrogenation of halogenated this compound derivatives such as ethyl difluorochloroacetate, ethyl difluorobromoacetate, or ethyl difluoroiodoacetate.

General Procedure

- Starting materials : Ethyl difluorochloroacetate, ethyl difluorobromoacetate, or ethyl difluoroiodoacetate.

- Catalysts : Palladium on carbon (Pd/C) or nickel catalysts.

- Base : Triethylamine to neutralize acidic by-products.

- Solvents : Ethanol, methanol, or tetrahydrofuran.

- Reaction conditions : Autoclave hydrogenation under nitrogen and hydrogen atmosphere, with temperatures ranging from 30°C to 100°C and pressures from 0.1 MPa to 0.5 MPa.

- Process : The halogenated ester is hydrogenated in presence of catalyst and base to replace halogen with hydrogen, forming this compound.

Examples

| Embodiment | Starting Material | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Triethylamine (parts) | Product Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl difluorochloroacetate | Pd/C (0.002 part) | Ethanol (5) | 30 | 0.1 | 0.5 | Hydrogenation at mild conditions |

| 2 | Ethyl difluorobromoacetate | Nickel (0.05 part) | Methanol (10) | 80 | 0.5 | 1.5 | Higher temp and pressure for bromide |

| 3 | Ethyl difluoroiodoacetate | Pd/C (0.03 part) | THF (7) | 100 | 0.1 | 1 | Highest temperature for iodo derivative |

Advantages

- Allows conversion of halogenated precursors to this compound.

- Catalytic hydrogenation is a well-established technique.

- Triethylamine neutralizes acids formed, improving yield.

- Flexible solvent and catalyst choice.

Considerations

- Requires halogenated starting materials, which may involve additional synthesis steps.

- Reaction conditions vary based on halogen type and catalyst.

- Hydrogen atmosphere and pressure require safety precautions.

Comparative Analysis of Methods

| Aspect | Oxide + Sulfuric Acid Method | Catalytic Hydrogenation Method |

|---|---|---|

| Starting materials | ETFEE, oxides (B2O3 or P2O5), sulfuric acid | Halogenated ethyl difluoroacetates |

| Reaction conditions | Moderate temp (50-55°C), acidic medium | Hydrogen atmosphere, 30-100°C, moderate pressure |

| Catalysts | None (acidic reagents act as catalyst) | Pd/C or Ni catalysts |

| By-products | BF3 or PF5 (recoverable and useful) | Triethylamine salts, halide ions |

| Product purity | High (>99.5% after distillation) | Depends on catalyst and conditions |

| Yield | High (up to 91% crude, 84.5% purified) | Variable, dependent on catalyst and halogen type |

| Environmental impact | Useful by-products, less toxic waste | Requires handling of hydrogen gas and halogenated waste |

| Industrial viability | High, patented and scalable | Established catalytic method, but requires halogenated precursors |

Summary of Research Findings

- The oxide + sulfuric acid method is a patented, industrially scalable process providing high purity and yield of this compound with economically valuable by-products (BF3 and phosphoric acid). This method uses 1,1,2,2-tetrafluoro-1-ethoxy ethane as the key fluorinated intermediate.

- The catalytic hydrogenation method offers a flexible approach to convert halogenated ethyl difluoroacetates into the target compound using Pd/C or Ni catalysts under hydrogen atmosphere. This method is suitable when halogenated precursors are readily available.

- Both methods have been demonstrated with detailed experimental parameters, including reagent ratios, temperature, pressure, catalyst loading, and purification techniques.

- The choice of preparation method depends on availability of starting materials, desired scale, purity requirements, and by-product management.

Chemical Reactions Analysis

Hydroalkylation Reactions

Recent studies have demonstrated that ethyl difluoroacetate can undergo hydroalkylation reactions when exposed to various alkenes under photochemical conditions. This process typically involves the activation of carbon-fluorine bonds and results in the formation of α-monofluoro esters. The reactivity is influenced by factors such as the structure of the alkene and reaction conditions.

Defluorinative Alkylation

A significant reaction pathway for this compound is its use in defluorinative alkylation processes. This method utilizes photochemical activation to facilitate the transfer of alkyl groups to substrates containing carbon-fluorine bonds, ultimately leading to valuable products in pharmaceutical synthesis .

Table 2: Key Reaction Parameters for Hydroalkylation

| Parameter | Value |

|---|---|

| Reaction Type | Hydroalkylation |

| Catalyst Used | Diaryl ketone HAT catalyst |

| Typical Conditions | Photochemical activation |

| Product Type | α-Monofluoro esters |

Kinetic Studies

Kinetic studies on reactions involving this compound reveal that its reactivity can vary significantly based on temperature and the presence of radical initiators. For instance, reactions with chlorine atoms have shown different rate coefficients depending on temperature ranges from 287 K to 313 K, indicating that higher temperatures tend to increase reaction rates .

Scientific Research Applications

Chemical Synthesis Applications

2.1. Synthesis of Fluorinated Compounds

EDFA serves as a key precursor for synthesizing various fluorinated compounds, including pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups into organic molecules makes it invaluable in medicinal chemistry.

- Case Study: Difluoroalkylation Reactions

Recent advancements have demonstrated the use of EDFA in transition metal- and organic-photocatalyzed difluoroalkylation reactions, which allow for the efficient incorporation of difluoromethyl groups into a range of substrates .

| Reaction Type | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Photocatalyzed | Various | Up to 90 | |

| Metal-catalyzed | Aromatics | 85-95 |

Pharmaceutical Applications

EDFA is increasingly recognized for its role in drug development. Its fluorinated structure can enhance the biological activity and metabolic stability of pharmaceutical compounds.

3.1. Antiviral Agents

Research indicates that compounds derived from EDFA exhibit antiviral properties, making them candidates for further development against viral infections.

- Case Study: Synthesis of Antiviral Compounds

A study successfully synthesized a series of antiviral agents using EDFA as a building block, achieving significant antiviral activity against various viruses .

Material Science Applications

4.1. Electrolyte Additives in Batteries

Recent studies have explored the use of EDFA as an additive in lithium-ion batteries, particularly for stabilizing electrode/electrolyte interfaces.

Mechanism of Action

The mechanism of action of ethyl difluoroacetate involves its conversion to difluoroacetic acid by metabolic processes. Difluoroacetic acid can then interact with various enzymes and metabolic pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Chlorodifluoroacetate (CAS 383-62-0)

- Structural Difference : Replaces one fluorine with chlorine (Cl), resulting in the formula C₄H₅ClF₂O₂ .

- Reactivity : The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to ethyl difluoroacetate. Chlorine’s lower electronegativity than fluorine reduces electron-withdrawing effects, altering reaction pathways .

- Applications : Used in synthesizing fluorinated pharmaceuticals and agrochemicals, where chlorine acts as a leaving group.

- Synthesis : Typically prepared via chlorination of this compound, requiring hazardous reagents like Cl₂ or SOCl₂ .

Ethyl Dibromofluoroacetate (CAS 565-53-7)

- Structural Difference : Contains two bromine (Br) atoms and one fluorine, yielding C₄H₅Br₂FO₂ .

- Reactivity : Bromine’s larger atomic size and polarizability enhance stability in radical reactions (e.g., diethylzinc-mediated additions) but reduce solubility in polar solvents . This compound, lacking bromine, is less suited for heavy halogen-based coupling reactions.

- Applications : A versatile reagent for synthesizing fluorinated molecules, particularly in cross-coupling reactions where bromine serves as a superior leaving group .

Mthis compound (MDFA)

- Structural Difference : Methyl ester (CH₃ group) instead of ethyl.

- Physical Properties : Lower molecular weight reduces boiling point (~80–85 °C) compared to this compound (97 °C). This makes MDFA more volatile, limiting its use in high-temperature reactions .

- Applications : Primarily employed in battery electrolytes (e.g., solid-state dual-ion batteries) due to its lower viscosity and enhanced ion mobility .

Ethyl Trichloroacetate (C₄H₅Cl₃O₂)

- Structural Difference : Three chlorine atoms replace fluorines.

- Reactivity: Strong electron-withdrawing effect from trichloromethyl groups increases acidity of α-hydrogens (pKa ~0.5), making it more reactive in enolate formation than this compound (pKa ~1.5–2.0) .

- Toxicity : Higher toxicity due to chlorine content, requiring stringent handling protocols compared to fluorinated analogs .

Comparative Data Table

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound’s synthesis via hydrogenation () outperforms bromo/chloro analogs in sustainability due to reusable Pd/C catalysts, reducing waste .

- Radical Reactions : this compound generates stable radicals in diethylzinc-mediated reactions, enabling efficient 1,2-additions to alkenes/alkynes with minimal byproducts . In contrast, brominated analogs (e.g., ethyl dibromofluoroacetate) require harsher conditions for similar transformations .

- Environmental Impact : this compound’s role in solvent-free microsphere preparation reduces wastewater generation, a critical advantage over chlorinated esters, which often involve toxic byproducts .

Biological Activity

Ethyl difluoroacetate (EDFA) is a fluorinated organic compound with the molecular formula CHFO. It has gained attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its unique biological properties and reactivity. This article explores the biological activity of EDFA, including its mechanisms of action, applications, and relevant research findings.

EDFA is characterized by the presence of two fluorine atoms attached to the acetyl group, which enhances its electrophilic nature. The structure can be represented as follows:

Key Features:

- Electrophilicity : The difluoromethyl group increases the electrophilic character of the carbonyl carbon, making it a useful intermediate in various chemical reactions.

- Stability : The presence of fluorine atoms contributes to the stability of the compound under certain conditions.

Biological Activity

Research indicates that EDFA exhibits a range of biological activities, primarily due to its ability to participate in various chemical reactions that involve nucleophiles. Below are some notable findings regarding its biological activity:

1. Antimicrobial Activity

EDFA has shown potential antimicrobial properties. A study demonstrated that derivatives synthesized from EDFA exhibited significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the compound's lipophilicity and electrophilic nature.

2. Anticancer Properties

Recent investigations have suggested that EDFA derivatives can act as anticancer agents. For instance, compounds derived from EDFA have been tested for their ability to inhibit cancer cell proliferation in vitro. The proposed mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

3. Synthetic Applications

EDFA serves as a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of various biologically active compounds, including:

- α,α-Difluoro-γ-butyrolactones : Synthesized via alkaline hydrolysis of adducts formed with ethyl iododifluoroacetate .

- Monofluoro esters : Produced through photochemical C-F activation processes .

Case Study: Anticancer Activity

A study conducted on EDFA derivatives revealed their potential as anticancer agents. The derivatives were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values in low micromolar ranges.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| EDFA-Derivative A | MCF-7 (Breast Cancer) | 12 |

| EDFA-Derivative B | A549 (Lung Cancer) | 8 |

Synthesis and Reactivity

The synthesis of EDFA can be achieved through several methods, including:

- Fluorination reactions : Utilizing reagents like potassium fluoride to introduce fluorine atoms into acetic acid derivatives.

- Condensation reactions : Combining ethyl acetate with difluoromethyl halides under basic conditions.

The following table summarizes different synthetic routes and their yields:

| Synthesis Method | Yield (%) |

|---|---|

| Direct fluorination | 65 |

| Condensation with difluoromethyl halide | 88 |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of ethyl difluoroacetate relevant to experimental design?

this compound (C₄H₆F₂O₂; MW: 124.09 g/mol) is a colorless liquid with a boiling point of 97°C and a density of 1.242 g/cm³ . Its low solubility in water and stability under standard laboratory conditions make it suitable for organic synthesis. Safety data indicate the need for chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147) due to its potential skin and eye irritation hazards . These properties guide solvent selection, reaction temperature control, and safety protocols.

Q. How is this compound synthesized in laboratory settings?

Two primary methods are documented:

- Transition metal-catalyzed coupling : Ethyl bromodifluoroacetate reacts with aryl boronic acids (e.g., 2-bromophenylboronic acid) using Ir(III) catalysts under visible light, achieving high yields (70–85%) .

- Reduction approaches : Sodium borohydride reduces this compound to 2,2-difluoroethanol, while Ru/ZrO₂·xH₂O catalysts enable catalytic hydrogenation of mthis compound derivatives .

Q. What safety precautions are necessary when handling this compound?

Critical measures include:

- Use of long-sleeved lab coats, chemical-resistant gloves, and safety goggles to prevent skin/eye contact .

- Working in a well-ventilated fume hood to avoid inhalation.

- Adherence to waste disposal guidelines for halogenated organics.

Q. What are the primary applications of this compound in organic synthesis?

- Fluorinated ketone synthesis : Serves as a precursor for 1,1-difluoroacetone via hydrolysis or condensation reactions .

- Pharmaceutical intermediates : Used in synthesizing pyrazolo-pyridine derivatives with potential bioactivity .

- Radical reactions : Generates this compound radicals for C–C bond formation in unactivated alkenes/alkynes .

Advanced Research Questions

Q. How can enantioselective addition of this compound be achieved under phase-transfer catalysis?

Asymmetric phase-transfer catalysis (PTC) using chiral ammonium salts (e.g., R-binaphthyl derivatives) enables enantioselective difluoroalkylation of β-ketoesters. Key parameters:

- Solvent: Dimethoxyethane or THF.

- Light irradiation: Enhances radical generation from this compound.

- Temperature: −20°C to 25°C to balance reactivity and enantioselectivity (up to 90% ee) .

Q. What mechanisms explain the reactivity of this compound in radical-mediated reactions?

this compound radicals form via photoinduced electron transfer (PET) or diethylzinc-mediated initiation . These radicals undergo:

- Polarity-mismatched coupling : With electron-deficient alkenes, leading to 1,2-addition products.

- Hydrogen abstraction : In protic solvents, generating difluoroacetylated intermediates.

Q. How can contradictory data on reaction yields in this compound-mediated syntheses be resolved?

Discrepancies often arise from competing pathways:

- EDA complex formation : this compound and substrates (e.g., β-ketoesters) may form electron donor-acceptor complexes, favoring racemic products without PTC .

- Radical trapping efficiency : Varying solvent polarity (e.g., DMF vs. ethers) alters radical lifetimes and product distributions. Systematic screening of solvents and catalysts is recommended.

Q. What strategies optimize the use of this compound in synthesizing fluorinated ketones?

- Catalyst selection : Ru/ZrO₂·xH₂O improves hydrogenation efficiency for 2,2-difluoroethanol synthesis .

- Solvent control : Anhydrous conditions (e.g., THF) minimize hydrolysis side reactions.

- Temperature modulation : Lower temperatures (−78°C) stabilize reactive intermediates in SN2-type substitutions .

Properties

IUPAC Name |

ethyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKHDVAKKLTJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060010 | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-31-9 | |

| Record name | Ethyl difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl difluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3R5VZ4KWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.